N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(trifluoromethyl)benzenesulfonamide
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Description
N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H17F3N4O2S and its molecular weight is 398.4. The purity is usually 95%.
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Scientific Research Applications
Discovery and Inhibitor Development
The compound is part of research efforts in discovering potent and selective inhibitors for phosphodiesterase 1 (PDE1), aiming at treating cognitive impairment associated with neurodegenerative and neuropsychiatric diseases. A study highlighted the design, synthesis, and evaluation of a diverse set of 3-aminopyrazolo[3,4-d]pyrimidinones, leading to the identification of a clinical candidate, ITI-214, with picomolar inhibitory potency for PDE1 and excellent selectivity against other PDE families. This drug is considered for various central nervous system disorders, including cognitive deficits associated with schizophrenia and Alzheimer's disease, among others (Li et al., 2016).
Antitumor and Antimicrobial Applications
The synthesis and biological evaluation of pyrazolo[1,5-a]pyrimidin-6-yl derivatives have shown promising antitumor and antimicrobial activities. For instance, novel N-arylpyrazole-containing enaminones and their reaction products demonstrated cytotoxic effects against human breast and liver carcinoma cell lines comparable to those of 5-fluorouracil. The antimicrobial activity of selected products also revealed significant effects (Riyadh, 2011).
Another study synthesized 2-(2-arylidenehydrazinyl)pyrido[2,3-d]pyrimidines and pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidines, which displayed high growth inhibitory activity against cancer cell lines. The compound 4-(3-acetyl-5-oxo-6-phenyl-8-(thiophen-2-yl)pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-1(5H)-yl)benzenesulfonamide exhibited superior antitumor activity at submicromolar levels and induced cancer cell apoptosis via caspase-3 dependent pathway (Fares et al., 2014).
Synthesis and Pharmacological Properties
The synthesis and evaluation of 6-phenylpyrazolo[3,4-d]pyrimidones as specific inhibitors of cGMP specific (type V) phosphodiesterase were explored, showing potential for antihypertensive activity. This research emphasizes the importance of substituent positions for achieving desired pharmacological effects (Dumaitre & Dodic, 1996).
Properties
IUPAC Name |
N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]-2-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N4O2S/c1-12-9-16-21-10-13(11-24(16)23-12)5-4-8-22-27(25,26)15-7-3-2-6-14(15)17(18,19)20/h2-3,6-7,9-11,22H,4-5,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNFPFWXGRZXQEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)CCCNS(=O)(=O)C3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.